Midostaurin - 120685-11-2

Midostaurin

Catalog Number: EVT-276364
CAS Number: 120685-11-2
Molecular Formula: C35H30N4O4
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Midostaurin (also known as PKC412) is a semi-synthetic derivative of the natural product staurosporine, originally isolated from the bacterium Streptomyces staurosporeus []. It is classified as an indolocarbazole alkaloid [] and is recognized as a multi-targeted kinase inhibitor, demonstrating activity against a broad spectrum of kinases [, ]. In scientific research, midostaurin serves as a valuable tool for investigating cellular signaling pathways, particularly those involving kinases, and exploring its potential therapeutic implications in various disease models, including cancer and mastocytosis.

Molecular Structure Analysis

Midostaurin is an indolocarbazole alkaloid characterized by a fused indole and carbazole ring system []. The presence of multiple nitrogen atoms and aromatic rings contributes to its ability to interact with the active sites of kinases. Specific structural features, such as the N-benzoyl group, may influence its kinase selectivity profile.

Mechanism of Action

Midostaurin exerts its biological effects through the inhibition of multiple kinases [, ]. Its primary mechanism of action involves competing with ATP for binding to the active site of target kinases []. By blocking ATP binding, midostaurin prevents kinase-mediated phosphorylation, disrupting downstream signaling pathways involved in cell proliferation, survival, and other cellular processes. The multi-targeted nature of midostaurin contributes to its broad-spectrum activity against various kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, Protein Kinase C (PKC) isoforms, and Aurora Kinase A (AKA) [, , , , , ].

Applications
  • Investigating FLT3-driven leukemia: Midostaurin has been extensively studied in FLT3-mutated acute myeloid leukemia (AML) models, demonstrating potent inhibitory activity against both FLT3-ITD and FLT3-TKD mutants [, , ]. It effectively inhibits the proliferation and induces apoptosis of FLT3-mutated AML cells in vitro and in vivo [].
  • Exploring therapeutic potential in Systemic Mastocytosis: Midostaurin has shown promising activity in advanced systemic mastocytosis (AdvSM) models, targeting both wild-type and mutant KIT [, , , , , ]. It effectively reduces mast cell burden, serum tryptase levels, and splenomegaly in pre-clinical models [, ].
  • Understanding drug resistance mechanisms: Midostaurin has been utilized to study mechanisms of resistance to targeted therapies, particularly in FLT3-mutated AML [, ]. Investigations have identified various resistance mechanisms, including secondary FLT3 mutations and activation of alternative survival pathways [].
  • Modulating the tumor microenvironment: Studies have shown that midostaurin can modulate the tumor microenvironment in colon cancer models []. It has been found to decrease regulatory T cells and increase M1 macrophages, potentially enhancing the efficacy of anti-PD-1 immunotherapy [].
  • Evaluating synergistic drug combinations: Midostaurin has been investigated in combination with other targeted agents, revealing synergistic effects in various cancer models [, , ]. This includes combinations with BCL-2 inhibitors and MDM2-p53 inhibitors in AML [], as well as second-generation tyrosine kinase inhibitors in AdvSM [].
Future Directions
  • Optimizing treatment strategies for FLT3-mutated AML: Research is ongoing to develop more effective treatment strategies for FLT3-mutated AML, particularly those involving midostaurin combinations with other targeted therapies [, ]. This includes investigating the potential of combining midostaurin with BH3 mimetics targeting MCL-1 to enhance apoptosis and overcome venetoclax resistance [].
  • Improving outcomes in AdvSM: While midostaurin has shown promise in AdvSM, complete responses are infrequent and relapses occur. Future research should focus on developing novel combination therapies to improve overall response rates and prevent relapses [, ]. This includes exploring combinations with second-generation tyrosine kinase inhibitors to enhance cytotoxicity and target SETD2/H3K36Me3 deficiency [].
  • Expanding applications beyond hematologic malignancies: Midostaurin's activity against multiple kinases suggests potential therapeutic applications beyond hematologic malignancies. Future studies should investigate its efficacy in other cancer models, such as colorectal cancer [], where it has shown pre-clinical activity by inhibiting AKT activation and suppressing tumor growth in vivo [].
  • Developing predictive biomarkers: To optimize midostaurin therapy, future research should focus on identifying predictive biomarkers of response and resistance. Studies have already identified potential biomarkers, such as KRAS mutations in FLT3-wildtype AML [] and RGL4 overexpression in FLT3-ITD mutant AML [], but further validation and development of clinically applicable tests are necessary.
  • Understanding midostaurin's complex polypharmacology: As a multi-kinase inhibitor, midostaurin targets multiple pathways. Future research should aim to fully elucidate its complex polypharmacology and identify key targets and signaling nodes responsible for its diverse biological effects []. This will enable the rational design of more effective and specific therapeutic strategies.

CGP62221

Compound Description: CGP62221 is a demethylated metabolite of Midostaurin. It exhibits inhibitory activity against FLT3, similar to Midostaurin.

Relevance: CGP62221, being a metabolite of Midostaurin, provides insights into the drug's metabolism and potential mechanisms of action. Its activity against FLT3 further suggests a potential contribution to the overall efficacy of Midostaurin in FLT3-mutated cancers.

CGP52421

Compound Description: CGP52421 is a hydroxylated metabolite of Midostaurin. It displays weaker inhibitory activity against FLT3 compared to Midostaurin and CGP62221.

Relevance: As with CGP62221, understanding the activity and pharmacokinetic profile of CGP52421 is crucial in understanding the overall therapeutic effect of Midostaurin, particularly in its long-term use.

Staurosporine

Compound Description: Staurosporine is a natural alkaloid originally characterized as a potent, non-selective protein kinase C (PKC) inhibitor. It has a broad range of biological activities due to its interaction with a wide range of kinases.

Relevance: Midostaurin is a staurosporine analog, and both compounds share a similar core structure. Understanding the similarities and differences in their kinase inhibition profiles can offer insights into the mechanism of action and potential off-target effects of Midostaurin.

Quizartinib

Relevance: Quizartinib serves as a comparative agent to Midostaurin in studies exploring the efficacy of different FLT3 inhibitors, especially in the context of cytoprotective mediums that minimize off-target effects.

Crenolanib

Relevance: Similar to Quizartinib, Crenolanib's comparison with Midostaurin helps to elucidate the specific contributions of broader kinase inhibition versus targeted FLT3 inhibition in AML treatment.

Sorafenib

Relevance: Sorafenib serves as a point of reference for understanding the distinct effects of Midostaurin, particularly in AML cases where both drugs target FLT3 but may have varying impacts on downstream signaling pathways.

S63845/MIK665

Relevance: These compounds are crucial in investigating the synergistic potential of combining FLT3 and MCL-1 inhibition in AML treatment. Studies have shown that combining Midostaurin with S63845/MIK665 significantly enhances apoptosis in FLT3-ITD positive AML cells both in vitro and in vivo, highlighting a potential new therapeutic strategy for this AML subtype.

ABT-737

Compound Description: ABT-737 is a Bcl-2 inhibitor.

Relevance: It is relevant to Midostaurin research because ABT-737 potentiated PKC412's lethality against CRC cells.

Properties

CAS Number

120685-11-2

Product Name

Midostaurin

IUPAC Name

N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

Molecular Formula

C35H30N4O4

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26+,32-,35+/m1/s1

InChI Key

BMGQWWVMWDBQGC-AKZXJVOYSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Solubility

<1mg/mL

Synonyms

4'-N-benzoyl staurosporine
4'-N-benzoylstaurosporine
benzoylstaurosporine
CGP 41 251
CGP 41251
CGP-41251
midostaurin
N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide
PKC 412
PKC-412
PKC412
Rydapt

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.